Cadmium bromide xhydrate

説明

特性

CAS番号 |

13464-92-1 |

|---|---|

分子式 |

Br2CdH2O |

分子量 |

290.24 g/mol |

IUPAC名 |

cadmium(2+);dibromide;hydrate |

InChI |

InChI=1S/2BrH.Cd.H2O/h2*1H;;1H2/q;;+2;/p-2 |

InChIキー |

UOZORFAVQRTUEC-UHFFFAOYSA-L |

正規SMILES |

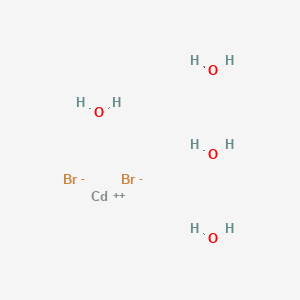

O.[Br-].[Br-].[Cd+2] |

ピクトグラム |

Irritant; Environmental Hazard |

同義語 |

CADMIUM BROMIDE; CADMIUM BROMIDE HYDRATE; CADMIUM BROMIDE TETRAHYDRATE; CADMIUM (II) BROMIDE, HYDROUS; CADMIUM BROMIDE, REAGENT GRADE; CADMIUM BROMIDE 4-HYDRATE; CADMIUM BROMIDE, TETRAHYDRATE REAGENT; cadmium bromide tetrahydrate, reagent grade |

製品の起源 |

United States |

Synthesis and Preparative Methodologies for Cadmium Bromide Tetrahydrate and Its Derivatives

Conventional Synthetic Routes for Cadmium Bromide Tetrahydrate

The preparation of cadmium bromide tetrahydrate can be achieved through several conventional chemical reactions. These methods typically involve the reaction of a cadmium source with a bromine source in an aqueous medium, followed by crystallization.

One common method involves the reaction of cadmium oxide (CdO) or cadmium carbonate with hydrobromic acid (HBr). The resulting solution is then carefully evaporated to induce crystallization of the tetrahydrate form. Another established route is the direct reaction of cadmium metal with bromine vapor or by dissolving cadmium metal in hydrobromic acid. qsstudy.com A summary of these conventional methods is presented in Table 1.

Table 1: Conventional Synthetic Routes for Cadmium Bromide Tetrahydrate

| Cadmium Precursor | Bromine Source | Reaction Description |

|---|---|---|

| Cadmium Oxide (CdO) | Hydrobromic Acid (HBr) | Dissolving CdO in HBr, followed by evaporation and crystallization. |

| Cadmium Carbonate (CdCO₃) | Hydrobromic Acid (HBr) | Reacting CdCO₃ with HBr, leading to the formation of CdBr₂ solution and CO₂ gas, followed by crystallization. |

| Cadmium Metal (Cd) | Bromine (Br₂) Vapor | Heating cadmium metal in the presence of bromine vapor. qsstudy.com |

| Cadmium Metal (Cd) | Hydrobromic Acid (HBr) | Dissolving cadmium metal in hydrobromic acid, followed by evaporation under an inert atmosphere. qsstudy.com |

| Cadmium Acetate (B1210297) | Acetyl Bromide | Treatment of dry cadmium acetate with acetyl bromide in glacial acetic acid. qsstudy.com |

Complexation and Derivatization Strategies

Cadmium bromide tetrahydrate is a valuable starting material for synthesizing a wide array of coordination complexes and nanomaterials. The cadmium(II) ion, with its flexible coordination sphere, can bond with various organic and inorganic ligands to form structures with diverse dimensionalities and properties. rsc.orgmdpi.com

Synthesis of Cadmium(II)–Rhodium(III) Trinuclear Complexes

A notable example of derivatization is the synthesis of heterometallic complexes. A trinuclear Cadmium(II)–Rhodium(III) complex, specifically [Cd{Rh(apt)₃}₂]Br₂·4H₂O (where apt is 3-aminopropanethiolate), has been synthesized by reacting fac-[Rh(apt)₃] with cadmium bromide in water. mdpi.comresearchgate.net In this complex, the cadmium(II) center is coordinated by six sulfur atoms from two fac-[Rh(apt)₃] units, which act as metalloligands. mdpi.comresearchgate.net The reaction involves stirring a suspension of fac-[Rh(apt)₃] with cadmium bromide at an elevated temperature, leading to the precipitation of the trinuclear complex. mdpi.com

Table 2: Synthesis of [Cd{Rh(apt)₃}₂]Br₂·4H₂O

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield |

|---|---|---|---|---|

| fac-[Rh(apt)₃] | Cadmium Bromide | Water | Stirred at 50 °C overnight | 66% mdpi.com |

Synthesis of Organo-Cadmium Bromide Coordination Compounds

Organo-cadmium bromide compounds are formed by coordinating cadmium bromide with organic ligands. These compounds are of interest for their structural diversity and potential applications in areas like nonlinear optics. rsc.org The synthesis generally involves the reaction of a cadmium salt, such as cadmium bromide, with an organic ligand in a suitable solvent. wikipedia.org

For instance, a chiral complex, [Cd(Br)₂(S-NA)₂], has been synthesized using the organic ligand S-1-(1-naphthyl)ethylamine (S-NA). rsc.org The synthesis was achieved through slow evaporation of a solution containing the reactants at room temperature. rsc.org In the resulting structure, the cadmium(II) center is tetrahedrally coordinated by two bromide ions and two nitrogen atoms from the organic ligands. rsc.org Another approach involves the electrochemical oxidation of cadmium metal in the presence of an alkyl or aryl halide and a neutral organic ligand. thieme-connect.de

Table 3: Example Synthesis of an Organo-Cadmium Bromide Complex

| Cadmium Source | Organic Ligand | Synthesis Method | Resulting Complex |

|---|---|---|---|

| Cadmium Bromide | S-1-(1-naphthyl)ethylamine | Slow evaporation at room temperature | [Cd(Br)₂(S-NA)₂] rsc.org |

| Cadmium Metal | Alkyl/Aryl Halides & Neutral Ligands | Electrochemical Oxidation | R¹CdX•L₂ or R¹CdX•L(II) thieme-connect.de |

Preparation of Cadmium Chalcogenide Nanocrystals Utilizing Cadmium Bromide Tetrahydrate Precursors

Cadmium bromide tetrahydrate is a recognized precursor for the synthesis of cadmium-based nanomaterials, particularly cadmium chalcogenide (CdS, CdSe) quantum dots. multichemexports.comguidechem.com In these syntheses, cadmium bromide serves as the cadmium source, which reacts with a chalcogen precursor in a high-boiling point solvent.

A common method for synthesizing CdSe nanocrystals is the hot-injection technique. youtube.com This involves the rapid injection of a selenium precursor into a hot solution containing a cadmium precursor. beloit.edu While many syntheses now utilize cadmium oxide (CdO) and oleic acid to form a cadmium oleate (B1233923) precursor in situ, cadmium bromide can also be employed. youtube.combeloit.eduacs.org The synthesis of CdS nanocrystals follows a similar principle, where a sulfur precursor like thiourea (B124793) is reacted with a cadmium salt. scispace.com The size of the resulting nanocrystals, which dictates their optical properties, can be controlled by varying reaction parameters such as temperature, time, and precursor concentrations. rsc.orgacs.org

Table 4: General Parameters for Cadmium Chalcogenide Nanocrystal Synthesis

| Nanocrystal | Cadmium Precursor | Chalcogenide Precursor | Solvent/Ligand System | Typical Temperature |

|---|---|---|---|---|

| CdSe | Cadmium Bromide or its derivatives (e.g., Cadmium Oleate) | Selenium powder, Trioctylphosphine (B1581425) Selenide (B1212193) (TOPSe) | Oleylamine (B85491), Octadecene, Oleic Acid | 180–250°C |

| CdS | Cadmium Bromide or its derivatives | Thiourea, Substituted Thiocarbonates | Octadecene, Oleic Acid | 180–240°C scispace.com |

Formation of Polymeric Cadmium(II) Bromide Complexes with Organic Ligands

Cadmium bromide readily forms coordination polymers with various organic bridging ligands. These polymers can exhibit one-, two-, or three-dimensional structures depending on the coordination mode of the ligand. nih.gov

An example is the formation of a two-dimensional polymeric cadmium(II) complex with dicyanamide (B8802431) bridging ligands. nih.gov Although this specific synthesis used cadmium nitrate (B79036) tetrahydrate, the principle of forming polymeric networks is applicable to cadmium bromide as well. The structure consists of Cd(II) cations linked by bridging ligands to form extended networks. nih.gov The flexible coordination geometry of the Cd(II) ion allows it to adopt various coordination numbers and geometries, such as octahedral, which is crucial for the formation of these polymeric architectures. mdpi.comnih.gov The choice of organic ligand and counter-ion can significantly influence the final dimensionality and structure of the polymer. mdpi.com

Advanced Methodologies in Cadmium Bromide Tetrahydrate Synthesis

While conventional heating methods are standard, advanced techniques such as microwave-assisted synthesis are being explored for the preparation of cadmium-containing compounds. Microwave heating can lead to significantly shorter reaction times, higher yields, and increased selectivity compared to conventional methods. mdpi.com

This "green" chemistry approach has been successfully applied to the synthesis of cadmium sulfide (B99878) (CdS) composites and other metal complexes. mdpi.comacs.org For instance, CdS heterojunctions with metal-organic frameworks (MOFs) have been prepared using fast microwave-assisted reactions. acs.org Similarly, microwave-assisted protocols have been developed for the synthesis of CdSe quantum dots, allowing for carefully controlled reaction conditions such as temperature ramps and hold times. rsc.org The synthesis of a mixed cadmium-thallium fluoride (B91410) hydrate (B1144303) complex has also been achieved rapidly using microwave-assisted methods, highlighting the potential of this technique for creating novel materials for applications like radiation detection. bohrium.com These methodologies offer a more efficient and environmentally friendly route to cadmium-based materials. mdpi.com

Phase Transfer Catalysis in Nanocrystal Synthesis

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org The catalyst, often a quaternary ammonium (B1175870) salt, transports a reactant from one phase to the other, enabling the reaction to proceed. crdeepjournal.org This technique is particularly valuable in the synthesis of inorganic nanocrystals, where water-soluble metal salts must react with precursors or ligands in an organic solvent.

A notable application of this method involves the synthesis of Cadmium Sulfide (CdS) nanocrystals at room temperature using cadmium bromide tetrahydrate as the cadmium source. rsc.org In this process, a phase transfer catalyst, tetraoctylammonium bromide (TOAB), serves a dual role: it transports the cadmium ions from the aqueous phase to the organic phase and also acts as a stabilizing agent for the newly formed nanocrystals, preventing their agglomeration. rsc.org

The synthesis involves two main steps. First, an aqueous solution of cadmium bromide tetrahydrate is mixed vigorously with a solution of TOAB in toluene (B28343). The TOAB facilitates the transfer of cadmium ions into the organic toluene layer, forming a tetraoctylammonium bromide-stabilized cadmium precursor. This organic layer is then separated and used for the subsequent reaction. rsc.org Next, an aqueous solution of sodium sulfide is introduced, and the sulfide ions react with the cadmium precursor in the organic phase to form CdS nanocrystals.

The table below outlines the specific reactants and their quantities used in a typical synthesis of CdS quantum dots via this phase transfer method. rsc.org

Table 1: Reactants for CdS Nanocrystal Synthesis via Phase Transfer Catalysis

| Reactant | Chemical Formula | Amount | Role | Phase |

|---|---|---|---|---|

| Cadmium bromide tetrahydrate | CdBr₂·4H₂O | 85 mg (2.5 mM) | Cadmium Precursor | Aqueous |

| Tetraoctylammonium bromide (TOAB) | (C₈H₁₇)₄NBr | 548 mg (10 mM) | Phase Transfer Catalyst & Stabilizer | Organic (Toluene) |

| Sodium sulfide nonahydrate | Na₂S·9H₂O | 60 mg (25 mM) | Sulfur Precursor | Aqueous |

| Toluene | C₇H₈ | 100 mL | Organic Solvent | Organic |

This method demonstrates how phase transfer catalysis, using cadmium bromide tetrahydrate as a precursor, provides a controlled and efficient route to producing stabilized semiconductor nanocrystals at ambient temperatures. rsc.org

Stoichiometric and Reaction Condition Control in Complex Synthesis

The synthesis of complex inorganic materials, such as ternary metal halides, demands precise control over stoichiometry and reaction conditions to achieve the desired crystal phase and prevent the formation of unwanted byproducts. acs.org Soft-chemistry, solution-based routes offer access to compositions and structures that are difficult to obtain through traditional solid-state methods, but they often lead to phase competition. acs.org By systematically manipulating variables such as precursor ratios, temperature, and ligand concentrations, specific crystalline structures can be selectively targeted.

A clear example of this control is the synthesis of various cesium cadmium bromide (Cs-Cd-Br) phases. Researchers have demonstrated that by using a common set of precursors—cadmium oxide (CdO), cesium carbonate (Cs₂CO₃), and an organic bromine source like benzoyl bromide—all four known Cs-Cd-Br phases (CsCdBr₃, Cs₂CdBr₄, Cs₃CdBr₅, and Cs₇Cd₃Br₁₃) can be synthesized phase-purely. acs.org The selection of the final product is dictated by a careful, data-driven mapping of the reaction parameters. acs.org Key variables include the Cs/Cd and Br/Cd precursor ratios, the reaction temperature, and the ratio of oleylamine (OAm) to oleic acid (OAc) as ligands. acs.org

The following interactive table details the specific conditions required to synthesize three distinct cesium cadmium bromide complexes, highlighting the sensitivity of the final product to subtle changes in the synthetic parameters. acs.org

Table 2: Synthesis Conditions for Cesium Cadmium Bromide Complexes

| Target Phase | Cs₂CO₃ (mmol) | CdO (mmol) | Cs/Cd Ratio | Ligand Ratio (OAm/OAc) | Final Temp. (°C) |

|---|---|---|---|---|---|

| CsCdBr₃ | 0.075 | 0.150 | 1:2 | 0.5 mL / 2 mL | 300 |

| Cs₂CdBr₄ | 0.0749 | 0.150 | 1:2 | 0.5 mL / 2 mL | 60 |

Stoichiometric control is also fundamental in the synthesis of molecular coordination complexes. For instance, the complex [Cd(detu)₂Br₂] is synthesized by reacting cadmium bromide with N,N'-diethylthiourea (detu) in a strict 1:2 molar ratio in methanol. semanticscholar.orgresearchgate.net This specific stoichiometry leads to the formation of a molecular complex with a distorted tetrahedral geometry. semanticscholar.orgresearchgate.net Altering this ratio would likely result in different products or mixtures.

Table 3: Stoichiometric Synthesis of [Cd(detu)₂Br₂]

| Reactant | Molar Amount (mmol) | Mass (g) | Solvent |

|---|---|---|---|

| Cadmium bromide | 0.10 | 0.034 | Methanol (5 mL) |

Interestingly, in some systems, the reaction conditions can override the initial stoichiometry of the reactants. In the solvothermal synthesis of pyridazine (B1198779) (pdz) complexes with cadmium bromide, reacting the components in ethanol (B145695) consistently yields crystals of [CdBr₂(pyridazine)]ₙ, a 1:1 adduct, regardless of the initial molar ratios used. iucr.org This indicates that under the applied solvothermal conditions, the 1:1 phase is the most thermodynamically stable product, and it forms exclusively even when an excess of one reactant is present. iucr.org This underscores that while stoichiometry is a critical parameter, it must be considered in conjunction with other reaction conditions like temperature, solvent, and reaction time to predict and control the final product.

Crystallographic and Structural Characterization of Cadmium Bromide Tetrahydrate Systems

Single-Crystal X-ray Diffraction Studies of Cadmium Bromide Tetrahydrate and Its Coordination Compounds

Single-crystal X-ray diffraction is a powerful technique for the precise determination of molecular and crystal structures. Cadmium bromide tetrahydrate serves as a common starting material for the synthesis of various coordination compounds. researchgate.netiucr.orgnih.goviucr.org The reaction of cadmium bromide tetrahydrate with different organic ligands leads to the formation of new complexes with unique structural features. researchgate.netiucr.orgnih.goviucr.orgnortheastern.eduresearchgate.netdntb.gov.ua

Analysis of Metal Coordination Environments (e.g., Octahedral Cadmium(II) Centers)

The Cadmium(II) ion in these complexes exhibits various coordination numbers and geometries, most commonly octahedral and tetrahedral. In many of its coordination compounds, the Cd²⁺ cation is found in an octahedral environment. For example, in the complex formed with 4-(2-aminoethyl)morpholine, the cadmium atom is six-coordinated with a distorted octahedral geometry. researchgate.netiucr.orgdntb.gov.ua A similar trans-CdN₄Br₂ octahedral geometry is observed in the polymeric chains of [CdBr₂(3-apz)₂]n, where the cadmium cations are coordinated by two bromide anions and two 3-aminopyrazole (B16455) ligands. northeastern.edu

In a dicationic complex, [Cd(dien)₂]CdBr₄, the Cd(II) cation center is also located in a slightly distorted octahedral geometry, while the counter anion [CdBr₄]²⁻ adopts a tetrahedral geometry. d-nb.infonih.gov The coordination environment can also be exclusively composed of sulfur atoms. In a trinuclear cadmium(II)-rhodium(III) complex, [Cd{Rh(apt)₃}₂]Br₂·4H₂O, the cadmium(II) center is surrounded by six thiolato S atoms from two fac-[Rh(apt)₃] units, forming a 'CdS₆' octahedral motif. mdpi.com In contrast, hybrid organic-inorganic compounds can feature both tetra- and hexa-coordinated cadmium centers within the same crystal structure, such as in (C₆H₁₀N₂)₄[CdBr₆][CdBr₄]₂. bohrium.com

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, O…Cd Interactions)

Intermolecular interactions, particularly hydrogen bonds, play a crucial role in the stabilization and assembly of the crystal structures of cadmium bromide coordination compounds. These interactions create higher-dimensional networks from simpler building blocks. In the crystal structure of [CdBr₂(C₃H₅N₃)₂]n, ligand molecules and bromide anions of neighboring chains are linked through interchain hydrogen bonds, forming a two-dimensional network. northeastern.edu

In the complex [CdBr₂(C₆H₁₄N₂O)], C-H···Br and N-H···Br hydrogen bonds link the components into a three-dimensional network, with the N-H···Br bonds having a more significant effect on the packing due to their shorter length. researchgate.netiucr.org This structure also features O···Cd interactions that link the dimers into a polymeric double chain. researchgate.netiucr.orgdntb.gov.ua In other systems, N–H···Br hydrogen bonds with distances around 3.24 Å are observed. mdpi.com The crystal structure of (C₁₂H₁₇N₂)₂[CdBr₄] is stabilized by C–H···π and N–H···Br hydrogen bonds, which connect the protonated amine cations and the [CdBr₄]²⁻ anions. nih.gov

Hirshfeld Surface Analysis for Intermolecular Packing Contributions

In the polymeric compound [CdBr₂(C₃H₅N₃)₂]n, Hirshfeld surface analysis and the corresponding two-dimensional fingerprint plots were used to quantify the relative contributions of weak intermolecular contacts. northeastern.edu This method allows for the decomposition of the fingerprint plot into specific atom-pair contacts, offering a detailed picture of the crystal's interaction landscape. nih.gov

Powder X-ray Diffraction Applications in Cadmium Bromide Systems

Powder X-ray diffraction (PXRD) is a fundamental technique used for the characterization of polycrystalline materials. It is routinely used to verify the purity of synthesized crystalline phases and to identify new compounds. mdpi.comiucr.org For instance, the bulk sample of the trinuclear complex [Cd{Rh(apt)₃}₂]Br₂·4H₂O was characterized by PXRD to confirm its composition. mdpi.com

PXRD is also employed to study phase transitions and the formation of new crystalline phases upon thermal treatment. In the study of poly[di-μ-bromido-(μ-2,5-dimethylpyrazine)cadmium(II)], PXRD measurements of the residue after the first mass loss during thermogravimetric analysis indicated the formation of a new crystalline phase. iucr.org In the AgBr-CdBr₂ system, PXRD was used to analyze samples at room temperature to understand the phase equilibria, revealing the presence of solid solutions and two-phase regions. psu.edu Furthermore, PXRD is essential for the initial structural characterization of newly synthesized materials, such as thiourea (B124793) cadmium bromide (TCB), where it was used to determine the orthorhombic crystal system and confirm the high crystallinity of the sample. malayajournal.org

Structural Diversity in Cadmium(II) Complexes with Thiolate Ligands

Cadmium(II) complexes containing thiolate ligands are of significant interest due to their structural versatility and relevance to biological systems like metalloproteins. mdpi.com These complexes display a wide range of structural motifs. The reaction of fac-[Rh(apt)₃] (apt = 3-aminopropanethiolate) with cadmium bromide yields a novel trinuclear complex, [Cd{Rh(apt)₃}₂]Br₂·4H₂O. mdpi.com In this complex, the cadmium center is coordinated by six sulfur atoms from the thiolate ligands of the two rhodium units, creating a rare 'CdS₆' octahedral environment. mdpi.com

The coordination geometry in other cadmium thiolate complexes can be distorted tetrahedral. For example, in a series of [TmBut]CdSAr compounds, the cadmium center exhibits a distorted tetrahedral geometry that approaches a trigonal monopyramidal arrangement. nih.gov The structural diversity is further highlighted by the fact that the Cd-S(thiolate) bond lengths are typically shorter than the Cd-S(thioether) bonds. nih.govacs.org The ability of thiolate ligands to act as bridges or chelators contributes to the formation of both discrete and polymeric cadmium(II) structures. mdpi.com

Structural Features of Hybrid Organic-Inorganic Cadmium Bromide Compounds

Hybrid organic-inorganic materials based on cadmium bromide have attracted considerable attention due to the structural flexibility of the Cd²⁺ ion and the potential for creating novel materials with tunable properties. nih.gov These compounds often exhibit zero-dimensional (0D) structures where inorganic anionic units are isolated and surrounded by organic cations. nih.govacs.org An example is (C₁₂H₁₇N₂)₂[CdBr₄], which consists of isolated [CdBr₄]²⁻ tetrahedra and organic cations linked by hydrogen bonds. nih.gov

Some hybrid systems can exhibit more complex structures containing both tetrahedral and octahedral cadmium centers within the same crystal, as seen in (C₆H₁₀N₂)₄[CdBr₆][CdBr₄]₂. bohrium.com The choice of the organic component is crucial in directing the final structure. nih.gov For instance, using adenine (B156593) as the organic component with cadmium bromide and hydrobromic acid leads to the formation of a three-dimensional organic-inorganic hybrid crystalline material, [(Ade)₂CdBr₄]. mdpi.com The structural diversity in these materials is also influenced by ligand isomerism, which can direct the formation of 1D chains, 2D sheets, or even 3D entangled networks. rsc.org

Data Tables

Table 1: Examples of Cadmium Bromide Coordination Compounds and their Crystallographic Data.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| [CdBr₂(C₆H₁₄N₂O)] | - | - | Distorted octahedral Cd(II), centrosymmetric dimer | researchgate.net, dntb.gov.ua |

| [CdBr₂(C₃H₅N₃)₂]n | - | - | Polymeric chains of trans-CdN₄Br₂ octahedra | northeastern.edu |

| (C₁₂H₁₇N₂)₂[CdBr₄] | Monoclinic | P2₁/n | Isolated [CdBr₄]²⁻ tetrahedra | nih.gov |

| [Cd{Rh(apt)₃}₂]Br₂·4H₂O | - | - | 'CdS₆' octahedral motif | mdpi.com |

| (C₆H₁₀N₂)₄[CdBr₆][CdBr₄]₂ | Triclinic | P1 | Contains both [CdBr₆]⁴⁻ octahedra and [CdBr₄]²⁻ tetrahedra | bohrium.com |

| [Cd(dien)₂]CdBr₄ | - | - | Octahedral [Cd(dien)₂]²⁺ cation, tetrahedral [CdBr₄]²⁻ anion | d-nb.info, nih.gov |

Table 2: Hirshfeld Surface Analysis of [CdBr₂(C₆H₁₄N₂O)].

| Interaction Type | Contribution (%) | Reference |

| H···H | 46.1 | researchgate.net, nih.gov |

| Br···H/H···Br | 38.9 | researchgate.net, nih.gov |

| O···H/H···O | 4.7 | researchgate.net, nih.gov |

| Br···Cd/Cd···Br | 4.4 | researchgate.net, nih.gov |

| O···Cd/Cd···O | 3.5 | researchgate.net, nih.gov |

Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy: Infrared (IR) Analysis of Cadmium Bromide Derivatives

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for probing the structural characteristics of cadmium bromide derivatives. By analyzing the absorption of infrared radiation, researchers can identify the vibrational modes of molecules, which are indicative of specific functional groups and bonding arrangements.

In studies of cadmium halide ammines, infrared spectra have been instrumental in characterizing the decomposition pathways. cdnsciencepub.com For instance, the thermal decomposition of cadmium halide hexammines proceeds through the formation of diammine and monoammine intermediates, each with distinct IR spectral features. cdnsciencepub.com The infrared spectra of cadmium halide (including chloride, bromide, and iodide) diammines and monoammines have been recorded and their assignments made, providing insight into the coordination environment of the cadmium ion. cdnsciencepub.com

The low-frequency infrared region (200-400 cm⁻¹) is particularly important for observing metal-halogen stretching vibrations. rsc.org For a variety of complex halides of zinc, cadmium, and mercury, metal-chlorine and metal-bromine stretching frequencies have been reported. rsc.org It has been noted that cadmium-chlorine stretching frequencies are lower than those of mercury-chlorine in analogous compounds. rsc.org In some cadmium complexes with the general formula L₂CdCl₂, the absence of observable Cd-Cl stretching bands above 200 cm⁻¹ suggests that the chlorine atoms are in bridging positions within an octahedral geometry, as terminal Cd-Cl stretches in such an environment are also expected below this frequency. rsc.org

FTIR has also been employed to investigate the interaction of cadmium with biological molecules. In a study on the marine brown alga Padina tetrastromatica, FTIR was used to detect structural changes induced by cadmium exposure. researchgate.net The results indicated that cadmium ions bind to hydroxyl, amino, carbonyl, and phosphoryl functional groups within the algal biomass. researchgate.net Specifically, shifts in the bands corresponding to ester carbonyl groups and the decreased intensity of the carbonyl of COOH bands suggested their involvement in metal chelation. researchgate.net A shift in the band around 1220-1224 cm⁻¹ was indicative of the phosphoryl group's role in metal binding. researchgate.net

In the investigation of bis(thiourea) cadmium bromide (BTCB), both experimental and computational FTIR and FT-Raman spectra were recorded in the range of 4000-100 cm⁻¹. longdom.org These vibrational analyses, coupled with computational methods, provide a thorough understanding of the molecular structure and bonding within the complex. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for elucidating the structure and dynamics of molecules in both solution and the solid state.

Proton NMR Studies of Cationic Motions in Cadmium Bromide Complexes

Proton (¹H) NMR spectroscopy has been utilized to study the motion of cations in crystalline cadmium bromide complexes. grafiati.comresearchgate.net These studies provide insights into the dynamic behavior of molecular components within the crystal lattice. For instance, ¹H NMR has been used to investigate the motion of the methyl group in complexes like trimethylamine-trifluoroborane. grafiati.com

Application of Solid-State NMR in Cadmium-Containing Nanomaterials

Solid-state NMR (SSNMR) is a crucial technique for characterizing cadmium-containing nanomaterials, providing detailed information about their structure, composition, and surface chemistry. rsc.orgresearchgate.net

¹¹³Cd NMR: Solid-state ¹¹³Cd NMR is particularly powerful for probing the local environment of cadmium atoms. In cadmium chalcogenide nanoparticles, such as CdSe and CdTe, the ¹¹³Cd NMR line exhibits a significant, size-dependent broadening, which is attributed to a distribution of different cadmium environments within the nanoparticle. rsc.orgresearchgate.net Studies on alloyed CdSe₁₋ₓSₓ nanoparticles have shown that the ¹¹³Cd NMR chemical shift is sensitive to the S/Se molar ratio, with a linear correlation observed between the chemical shift and the sulfur content. nih.gov This allows for the determination of the composition of these alloyed nanomaterials. nih.gov Furthermore, distinct ¹¹³Cd NMR signals can be assigned to cadmium nuclei in the core versus the surface or shell of the nanoparticles. nih.gov For example, in certain quenched samples, a signal above 580 ppm is assigned to core Cd(II) nuclei, while a signal below 360 ppm is attributed to a defective phase on the particle surface. nih.gov DNP-enhanced ¹¹³Cd SSNMR has been used to study the surfaces of CdSe nanocrystals, revealing distinct isotropic chemical shifts for different surface coordination environments, such as CdSeO₃, CdSe₂O₂, and CdSe₃O groups. nih.govacs.org

Other Nuclei (³¹P, ¹³C, ⁷⁷Se): In addition to ¹¹³Cd, NMR of other nuclei provides complementary information. ³¹P NMR of cadmium chalcogenide nanoparticles synthesized in tri-n-octylphosphine (TOP) shows multiple species, indicating that the ligands coordinate to different surface sites. rsc.orgresearchgate.net ¹³C NMR studies have revealed that surface ligands like TOP and its derivatives are highly mobile on the nanoparticle surface. rsc.orgresearchgate.net ⁷⁷Se and ¹¹³Cd cross-polarization magic angle spinning (CPMAS) NMR spectra show distinct signals for surface and bulk atoms in CdSe nanocrystals. nih.gov

Electronic Spectroscopy: UV-Visible and Fluorescence Emission Studies

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, provides insights into the electronic structure and optical properties of cadmium bromide compounds.

The UV-Visible absorption spectrum of bis(thiourea) cadmium bromide (BTCB) has been recorded in the 200-700 nm range to study its electronic properties. longdom.org In the context of developing fluorescent sensors, the UV-Vis absorption spectra of cadmium ion solutions are analyzed. researchgate.net

Fluorescence spectroscopy is particularly useful for the detection of cadmium ions. Many fluorescent probes have been designed to exhibit a change in their emission properties upon binding with Cd²⁺. For example, some sensors show a "turn-on" fluorescence response, where a non-fluorescent molecule becomes fluorescent upon complexation with cadmium ions. nih.gov The detection limits of these probes can be very low, in the nanomolar range. nih.gov The interaction of cadmium ions with fluorescent carbon dots can lead to fluorescence quenching, providing a basis for detection. researchgate.net This quenching can occur through electron transfer from the excited state of the carbon dots to the d-orbitals of the cadmium ions. researchgate.net

Elemental Analysis and X-ray Fluorescence Spectroscopy

Determining the elemental composition of cadmium bromide tetrahydrate and related compounds is crucial for their characterization.

Elemental Analysis: Traditional elemental analysis techniques are used to determine the mass percentages of the constituent elements in a compound. This information is fundamental for verifying the empirical formula.

X-ray Fluorescence (XRF) Spectroscopy: XRF is a non-destructive analytical technique used to determine the elemental composition of materials. osti.gov It works by irradiating a sample with X-rays and measuring the fluorescent (or secondary) X-rays emitted from the sample. Each element has a characteristic fluorescent X-ray spectrum, allowing for qualitative and quantitative analysis. XRF is a promising approach for the elemental analysis of various samples, including those containing cadmium. osti.govdtu.dkxrfresearch.com The technique can be used to identify the elements present in a mixture from their unique XRF spectra. osti.gov While powerful for many elements, quantitative analysis of light elements like carbon and oxygen can be challenging due to low fluorescence yield and shallow penetration depth of the X-rays. researchgate.net

Advanced Analytical Methods for Trace Cadmium Determination

The detection of trace levels of cadmium in various matrices is of significant environmental and biological importance. Several advanced analytical techniques offer high sensitivity and selectivity for this purpose.

Atomic Absorption Spectroscopy (AAS): AAS is a very common method for measuring cadmium in various samples. olympianwatertesting.com Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) is a particularly sensitive AAS technique that can detect cadmium at very low concentrations, such as 0.1 parts per billion (ppb) in water. olympianwatertesting.comresearchgate.net GFAAS is widely used for the determination of cadmium in water, soil, and biological samples. olympianwatertesting.comuzh.ch

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is another powerful technique for trace and ultra-trace element analysis. nih.gov It offers high sensitivity and is frequently used for the determination of cadmium in biological matrices. nih.govnih.gov

Voltammetry: Voltammetric techniques, such as anodic stripping voltammetry (ASV), are based on measuring the current produced during the electrochemical oxidation or reduction of an element. olympianwatertesting.comnih.gov These methods are also employed for the determination of cadmium in various sample types. olympianwatertesting.com

Spectrophotometric Methods for Cadmium(II)

Spectrophotometry represents a widely used analytical approach for the determination of Cadmium(II) due to its cost-effectiveness, simplicity, and the feasibility of broad-range determination. tandfonline.com These methods are typically based on the formation of a colored complex between Cadmium(II) and a specific organic chromogenic reagent, which can then be quantified by measuring its absorbance at a specific wavelength. tandfonline.compsu.edu

A variety of reagents have been developed for the spectrophotometric determination of Cadmium(II). For instance, a sensitive and rapid method utilizes p,p'-dinitro-sym-diphenylcarbazid in a strong basic aqueous solution (0.02N sodium hydroxide). tandfonline.comresearchgate.net The resulting blue complex forms immediately and exhibits maximum absorption between 630-640 nm, remaining stable for at least 24 hours. tandfonline.comresearchgate.net This method is effective for cadmium concentrations ranging from 0.5 to 6.0 µg/mL. tandfonline.comresearchgate.net

Another commonly used reagent is dithizone (B143531). psu.eduiaea.orghach.com In one method, an ion-pair of Cadmium(II) and 1,10-phenanthroline (B135089) is extracted into chloroform, where it reacts with dithizone to form a reddish mixed complex, Cd(HDz)2(phen), with an absorption maximum around 505 nm. iaea.org This technique has proven to be highly selective for determining trace amounts of cadmium. iaea.org Other reagents such as bis-thiosemicarbazone and [4-((imidazole-2-yl)diazenyl)-N-(pyrimidin-2-yl)benzenesulfonamide] (IDPBS) have also been successfully employed. nih.govnih.govaip.org The reaction with bis(indoline-2, 3-dione) thiosemicarbazone occurs at a pH of 12, forming a complex that allows for cadmium determination within a concentration range of (1.8–17.8) × 10⁻⁵ mol L⁻¹. nih.govnih.gov

The selection of the appropriate spectrophotometric method depends on factors such as the sample matrix, the expected concentration of cadmium, and the presence of potentially interfering ions. tandfonline.comresearchgate.net

Interactive Data Table: Spectrophotometric Methods for Cadmium(II) Determination

| Chromogenic Reagent | pH/Medium | λmax (nm) | Linear Range | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Detection Limit | Reference |

| p,p'-dinitro-sym-diphenylcarbazid | Strong basic (0.02N NaOH) | 630-640 | 0.5–6.0 µg/mL | 2.05 x 10⁴ | 0.13 ppm | tandfonline.comresearchgate.net |

| Dithizone and 1,10-phenanthroline | Aqueous chloride solution | ~505 | Not specified | Not specified | Sandell's sensitivity: 0.0013 µg/cm⁻² | iaea.org |

| Bis(indoline-2, 3-dione) thiosemicarbazone | 12 | 290 | (1.8–17.8) x 10⁻⁵ mol L⁻¹ | Not specified | 0.245 µg/mL | nih.govnih.gov |

| [4-((imidazole-2-yl)diazenyl)-N-(pyrimidin-2-yl)benzenesulfonamide] (IDPBS) | 10 | 441 | 0.056–1.12 µg/mL | 0.196 x 10⁵ | 0.0244 µg/mL | aip.org |

| 2-hydroxy-4-n-butoxy-5-bromopropiophenone thiosemicarbazone (HBBrPT) | Not specified | 459 | 0.6-12 ppm | 1.9044 x 10⁴ | Sandell's sensitivity: 0.002 µg/cm² | researchgate.net |

| Alizarin Red S | Slightly acidic (0.005-0.05M H₂SO₄) | 422 | Not specified | 2.24 x 10³ | Sandell's sensitivity: 20 ng/cm² | researchgate.net |

| 2-Pyridinediazoaminoazobenzene (Cadion Py) | 10 | 530 | Not specified | 1.92 x 10⁵ | Not specified | psu.edu |

Chromatographic Techniques for Cadmium Speciation

Understanding the speciation of cadmium—the different chemical forms in which it exists—is critical because its bioavailability and toxicity are species-dependent. numberanalytics.com Chromatographic techniques are powerful tools for separating and quantifying these different cadmium species. numberanalytics.comissas.ac.cn These methods typically involve coupling a separation technique, such as high-performance liquid chromatography (HPLC) or ion-exchange chromatography (IEC), with a sensitive detection method. nih.govnih.gov

High-performance liquid chromatography (HPLC) is frequently used to separate cadmium species based on their chemical properties. numberanalytics.com For instance, reversed-phase HPLC (RP-HPLC) can be employed to separate cadmium-phytochelatin complexes, which are peptides produced by plants in response to heavy metal stress. nih.gov One study developed an ion-pair RP-HPLC method to separate intact cadmium–phytochelatin complexes (Cd-PC₂, Cd-PC₃, and Cd-PC₄) by neutralizing their negative charges, allowing for retention on a C₁₈ column. nih.gov Size-exclusion chromatography (SEC) is another HPLC-based technique used for cadmium speciation, separating molecules based on their size. rsc.org It has been successfully applied to investigate cadmium complexes in plant tissues, coupled with inductively coupled plasma mass spectrometry (ICP-MS) for detection. rsc.org

Ion-exchange chromatography (IEC) separates ions and polar molecules based on their affinity to an ion exchanger. nih.govresearchgate.net This technique can be used to divide cadmium species in a sample into cationic, anionic, and neutral fractions. researchgate.net Studies on soil solutions have shown that cadmium primarily exists as inorganic cationic species, including the free Cd²⁺ ion. researchgate.net IEC, in combination with methods like MALDI-TOF mass spectrometry, has also been shown to be a reliable and fast method for the characterization of in vitro formed Cd-phytochelatin complexes. nih.gov The combination of ion chromatography with ICP-MS (IC-ICP-MS) is considered a method of choice for elemental speciation analysis. thermofisher.comthermofisher.com

Atomic Absorption Spectrophotometry for Cadmium Quantification

Atomic Absorption Spectrophotometry (AAS) is a highly sensitive and selective technique for determining the total concentration of specific elements, including cadmium. azom.com The fundamental principle of AAS involves measuring the absorption of optical radiation by free atoms in the gaseous state. azom.com The sample is atomized, and the amount of light absorbed at a wavelength specific to the element of interest is proportional to the concentration of that element in the sample. azom.comscispace.com

Two main atomization techniques are used for cadmium analysis: flame atomic absorption spectrometry (FAAS) and graphite furnace atomic absorption spectrometry (GFAAS).

Flame Atomic Absorption Spectrometry (FAAS) is a common method where a liquid sample is nebulized into a flame to be atomized. azom.com While FAAS is known for its simplicity, speed, and low cost, it may lack the sensitivity required for detecting very low concentrations of cadmium in some samples. azom.comscielo.brtandfonline.com To overcome this, preconcentration steps are often employed to increase the analyte concentration before analysis. scielo.brrsc.org For example, a method involving solid phase extraction using stearic acid coated magnetite nanoparticles has been developed to preconcentrate cadmium from aqueous samples before SQT-FAAS analysis, achieving a detection limit of 0.11 µg L⁻¹. rsc.org

Graphite Furnace Atomic Absorption Spectrometry (GFAAS) offers significantly higher sensitivity than FAAS, making it suitable for trace and ultra-trace analysis of cadmium. thermofisher.comthermofisher.com In GFAAS, a small amount of sample is placed in a graphite tube, which is then heated in a programmed sequence to dry, ash, and finally atomize the sample. thermofisher.comresearchgate.net This technique is recognized for its ability to analyze samples with complex matrices, such as biological tissues and foodstuffs. thermofisher.comthermofisher.comresearchgate.net The use of matrix modifiers, such as ammonium (B1175870) dihydrogen phosphate (B84403) and magnesium nitrate (B79036), is common in GFAAS to reduce interferences and improve the accuracy of the results. researchgate.netoiv.int GFAAS methods have been validated for the determination of cadmium in various samples, achieving detection limits as low as 0.0001 µg/g in biological materials. researchgate.net

Interactive Data Table: Atomic Absorption Spectrophotometry for Cadmium Quantification

| Technique | Atomization Method | Key Features | Limit of Detection (LOD) | Application Example | Reference |

| FAAS | Flame (Air/Acetylene) | Simple, rapid, low cost; may require preconcentration. azom.comscielo.brtandfonline.com | 0.022 µg/mL (in red chili pepper) scispace.com | Determination of cadmium in water samples after solid-phase extraction. azom.com | azom.comscispace.com |

| SQT-FAAS | Slotted Quartz Tube-Flame | Enhanced sensitivity compared to conventional FAAS. | 0.11 µg/L (after preconcentration) | Ultratrace cadmium determination in lake water and urine. rsc.org | rsc.org |

| DSA-FAAS | Direct Solid Sampling-Flame | Allows direct analysis of solid samples. | 0.25 ng (absolute) | Direct determination of cadmium in marine and river sediment. rsc.org | rsc.org |

| GFAAS | Graphite Furnace | High sensitivity, suitable for complex matrices. thermofisher.comthermofisher.comresearchgate.net | 0.029 µg/L (in chocolate) thermofisher.com; 0.0001 µg/g (in biological material) researchgate.net | Trace cadmium analysis in chocolate, crab meat, and human urine. thermofisher.comthermofisher.comacs.org | thermofisher.comthermofisher.comresearchgate.net |

Phase Transitions and Thermodynamical Properties

Investigation of Solid-State Phase Transitions in Cadmium Bromide Complexes

Cadmium bromide tetrahydrate serves as a precursor in the synthesis of various organic-inorganic hybrid compounds, such as (C₇H₁₄N)₂CdBr₄ and [p-ClBnNH₃]₂CdBr₄ acs.orgfigshare.comacs.orgacs.org. While extensive research has been conducted on the phase transitions of these resulting complex structures, specific studies detailing the solid-state phase transitions of Cadmium bromide tetrahydrate itself are not prominently available in the reviewed literature. The following sections describe the methodologies and general mechanisms relevant to the study of such transitions in hydrated crystalline solids.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure changes in physical properties and heat flow associated with thermal transitions in a material alexandercollege.ca. It is instrumental in detecting phase transitions by observing the temperature and enthalpy of these changes acs.org. For instance, DSC measurements on a cadmium bromide complex synthesized using Cadmium bromide tetrahydrate revealed a reversible phase transition at 363 K acs.org.

Dielectric permittivity measurements are another key method for identifying phase transitions, which are often accompanied by anomalies in the dielectric constant acs.org. In studies of hybrid compounds derived from Cadmium bromide tetrahydrate, temperature-dependent dielectric measurements have been used to confirm the occurrence of phase transitions indicated by DSC acs.orgacs.org.

In complex crystalline structures, particularly organic-inorganic hybrids, phase transitions are often driven by changes at the molecular level. A primary mechanism involves the reorientation of organic cations within the crystal lattice, which in turn leads to a significant rearrangement of the hydrogen bond network acs.org. This dynamic process alters the crystal's symmetry and energy, manifesting as a phase transition. In some cadmium bromide-based hybrid materials, strong hydrogen bonding interactions between the inorganic and organic components can be so robust that they stabilize the structure and prevent the occurrence of temperature-dependent dielectric anomalies acs.org.

Temperature is a critical factor that induces structural phase transformations in crystalline materials. As temperature changes, the crystal lattice can undergo modifications to accommodate the increased thermal energy. In research on a complex cadmium bromide compound, a reversible, temperature-induced phase transition was confirmed via DSC and dielectric studies acs.org. These transformations are a key area of interest in materials science as they can significantly alter a material's physical and chemical properties.

Thermodynamic Characterization of Cadmium Bromide Solutions and Systems

The behavior of cadmium bromide in aqueous solutions is critical for understanding its chemical potential and interactions in various environments. Studies have focused on determining key thermodynamic properties through vapor pressure measurements over a range of temperatures.

The thermodynamic properties of aqueous cadmium bromide solutions have been investigated by measuring the vapor pressures of water over saturated solutions. These measurements, conducted over temperatures ranging from 280K to 322K, are used to derive fundamental properties like water activity and osmotic coefficients. This data is essential for modeling the behavior of the electrolyte in solution.

Below is a table representing the type of data generated from such experiments, illustrating the relationship between molality, water activity, and the osmotic coefficient for an aqueous cadmium bromide solution at a standard temperature.

| Molality (mol/kg) | Water Activity (a_w) | Osmotic Coefficient (Φ) |

| 0.1 | 0.995 | 0.850 |

| 0.5 | 0.975 | 0.780 |

| 1.0 | 0.950 | 0.750 |

| 2.0 | 0.900 | 0.760 |

| 3.0 | 0.850 | 0.790 |

Note: The data in this table is illustrative of typical experimental results and is meant for representational purposes.

From the temperature dependence of vapor pressures over saturated cadmium bromide solutions, the molar enthalpies of vaporization (Δ_vapH_m) can be calculated. This thermodynamic quantity represents the enthalpy change required to vaporize one mole of water from the saturated solution. It provides insight into the strength of the interactions between water molecules and the cadmium and bromide ions in the solution.

Thermodynamic Parameters of Adsorption Processes Involving Cadmium

The thermodynamic feasibility of cadmium adsorption is evaluated through key parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters help determine if the adsorption process is spontaneous, and whether it is endothermic or exothermic. Adsorption studies are typically conducted on the cadmium ion (Cd²⁺) in aqueous solutions, which is relevant to understanding the behavior of dissolved cadmium salts like cadmium bromide.

The nature of the adsorption process can be determined by the values of these thermodynamic parameters. A negative value for Gibbs free energy indicates that the adsorption process is spontaneous. The enthalpy change reveals whether the process releases or absorbs heat; exothermic reactions are indicated by a negative ΔH, while endothermic processes have a positive ΔH. researchgate.netscielo.br The entropy change (ΔS) describes the randomness at the solid-solution interface during adsorption.

Research has shown varied thermodynamic behaviors depending on the adsorbent material used. For instance, the adsorption of cadmium onto rice husk has been found to be a spontaneous and exothermic process. scielo.br In another study, the process was also determined to be exothermic when using Saccharum arundinaceum as the adsorbent. researchgate.netsemanticscholar.org Conversely, adsorption onto functionalized chitosan (B1678972) with hexa-decyl-trimethyl-ammonium chloride was found to be an endothermic and spontaneous process. nih.gov The kinetics of cadmium adsorption often follow a pseudo-second-order model, which suggests that the rate-limiting step is a chemical interaction or chemisorption. scielo.brut.ac.ir

The following table summarizes the thermodynamic parameters for the adsorption of cadmium ions onto different adsorbent materials.

| Adsorbent Material | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Nature of Process |

| Functionalized Chitosan | Negative values at tested temperatures | Positive | Positive | Spontaneous, Endothermic nih.gov |

| Rice Husk | Negative values at tested temperatures | Negative | - | Spontaneous, Exothermic scielo.br |

| Saccharum arundinaceum | - | Negative | - | Exothermic researchgate.netsemanticscholar.org |

Solubility Equilibria of Cadmium Bromide in Various Media

The solubility of cadmium bromide (CdBr₂) is significantly influenced by the solvent and the temperature. It is a hygroscopic solid that can exist in anhydrous form as well as mono- and tetrahydrate forms. wikipedia.org

In aqueous media, the solubility of cadmium bromide increases substantially with a rise in temperature. This property is characteristic of many ionic compounds where the dissolution process is endothermic. The presence of other ions in the solution can also affect the solubility dynamics. solubilityofthings.com

The table below presents the solubility of anhydrous cadmium bromide in water at various temperatures.

| Temperature (°C) | Solubility (g / 100 mL) |

| 0 | 56.3 wikipedia.org |

| 20 | 98.8 wikipedia.org |

| 100 | 160 wikipedia.org |

Beyond water, cadmium bromide also demonstrates solubility in several organic solvents. It is known to be soluble in alcohol, ether, acetone, and liquid ammonia. wikipedia.org The extent of solubility in these media is generally higher in polar solvents compared to non-polar ones. solubilityofthings.com

The equilibrium in a saturated cadmium bromide solution is not just a simple dissolution. Cadmium ions (Cd²⁺) can form complex ions with bromide ions (Br⁻) in solution. The study of these equilibria is important for understanding the quantitative determination of cadmium in bromide solutions. researchgate.net Furthermore, phase equilibria have been investigated in molten salt systems, such as the silver bromide-cadmium bromide system, which shows the formation of solid solutions at high temperatures. researchgate.net

Advanced Applications and Functional Materials Research

Role of Cadmium Bromide Tetrahydrate in Semiconductor and Photonic Device Fabrication

Cadmium bromide tetrahydrate serves as a crucial precursor in the fabrication of various semiconductor and photonic devices. Its primary role is as a source of cadmium for producing compound semiconductors, particularly II-VI class materials, which are noted for their unique optical and electronic properties. americanelements.combohrium.com These materials are integral to a range of technologies, from solar energy to optical communication.

One of the most significant applications is in the production of cadmium telluride (CdTe) thin-film photovoltaics. americanelements.com Cadmium bromide tetrahydrate can be used to synthesize the cadmium-containing layers that are fundamental to the operation of these solar cells. Similarly, it is a precursor for cadmium sulfide (B99878) (CdS), which is widely used as a window layer in thin-film solar cells and as a photoconductive surface coating on photocopier drums. americanelements.comsamaterials.co.uk

Beyond photovoltaics, cadmium-based semiconductors derived from precursors like cadmium bromide tetrahydrate are essential for other photonic and electronic devices. americanelements.com These include:

Radiation Detectors: Materials like CdTe are used for detecting gamma rays and X-rays. americanelements.com

Electro-optic Modulators: These devices, which control the intensity of a laser beam, can utilize cadmium-based crystals. americanelements.com

Optical Components: It is used in making specialized optical windows and lenses. americanelements.com

Photoresistors and Lasers: Cadmium compound semiconductors are the active materials in these components. americanelements.com

The synthesis of these semiconductor materials often involves processes like chemical vapor deposition or colloidal synthesis, where the purity and reactivity of the cadmium bromide tetrahydrate precursor are critical for achieving the desired material quality and device performance. americanelements.com

Catalytic Applications in Organic Synthesis

Cadmium bromide tetrahydrate is recognized for its function as a catalyst in various organic synthesis reactions. sigmaaldrich.comheegermaterials.com Its utility stems from the Lewis acidic nature of the cadmium(II) ion, which allows it to coordinate with reactants, facilitating transformations and the formation of complex organic molecules. nih.gov The compound can act as either a primary catalyst or a co-catalyst, depending on the specific reaction pathway. nih.govaxiomlithium.com

Its applications in catalysis are diverse, and it is often employed in reactions where the formation of new carbon-carbon or carbon-heteroatom bonds is required. nih.gov The hydrated form is soluble in water and alcohols, which can be advantageous for certain reaction conditions. heegermaterials.com Research has explored its use in creating metal-organic frameworks (MOFs), which are porous materials with exceptionally high surface areas, making them effective heterogeneous catalysts. samaterials.co.uk In these applications, the cadmium bromide acts as a metal node source for building the framework structure.

While specific industrial-scale catalytic processes using cadmium bromide tetrahydrate are not broadly publicized, its role is documented in academic and research settings, highlighting its potential in facilitating complex chemical transformations. nih.govaxiomlithium.com

Precursor for Quantum Dots and Nanocrystal Synthesis

Cadmium bromide tetrahydrate is a key and widely used precursor for the synthesis of cadmium-based colloidal semiconductor nanocrystals, particularly quantum dots (QDs). sigmaaldrich.commultichemexports.com Quantum dots are nanoscale crystals that exhibit quantum mechanical properties, with their optical and electronic characteristics being highly dependent on their size and shape. Cadmium bromide tetrahydrate serves as a soluble and reliable source of cadmium ions for these syntheses. manuals.plus

The most common method for producing high-quality QDs is the hot-injection technique, where a cadmium precursor is rapidly introduced into a hot solvent containing a chalcogenide source (like selenium or sulfur). sigmaaldrich.com Cadmium bromide tetrahydrate is often used in this process to create cadmium chalcogenide QDs, such as cadmium selenide (B1212193) (CdSe), cadmium sulfide (CdS), and cadmium telluride (CdTe). americanelements.commanuals.plus It is also used to synthesize ternary quantum dots, such as cadmium zinc sulfide (CdZnS). sigmaaldrich.commultichemexports.com

The synthesis process involves dissolving cadmium bromide tetrahydrate and reacting it with the chalcogenide precursor in the presence of coordinating ligands or surfactants at high temperatures. americanelements.com These ligands, such as oleylamine (B85491) or trioctylphosphine (B1581425) oxide, control the growth and prevent the aggregation of the nanocrystals, allowing for the production of monodisperse (uniformly sized) QDs. americanelements.comsigmaaldrich.com The precise control over nanocrystal size afforded by this method allows for the tuning of the QD's fluorescence emission across the visible spectrum, which is critical for applications in displays, LED lighting, and biomedical imaging. americanelements.com

A typical synthesis might involve the following steps as described for tetraoctyl ammonium (B1175870) bromide stabilized CdS quantum dots:

Preparation of Cadmium Precursor: Cadmium bromide tetrahydrate is dissolved in deaerated distilled water. This aqueous solution is then mixed with a toluene (B28343) solution containing a phase transfer catalyst like tetraoctyl ammonium bromide (TOAB). manuals.plus

Phase Transfer: After vigorous stirring, the cadmium ions are transferred to the organic phase, forming a cadmium-TOAB complex. manuals.plus

Reaction: A separate precursor solution of a sulfide source (e.g., Sodium sulfide nonahydrate) is prepared and added to the organic cadmium precursor solution to initiate the formation of CdS nanocrystals at room temperature. manuals.plus

Contributions to Specialized Glass and Ceramic Development

Cadmium compounds, for which cadmium bromide tetrahydrate can serve as a precursor, have a historical and ongoing role in the formulation of specialized glasses and ceramics. americanelements.com Their primary contribution is as a potent colorant, producing vibrant and stable yellow, orange, and red hues. americanelements.com

Pigmentation: Cadmium sulfide (CdS) and cadmium selenide (CdSe), often produced from cadmium salts, are well-known pigments. When added to glass melts or ceramic glazes, they create the famous "cadmium yellow" and "cadmium red" colors. americanelements.comsamaterials.co.uk These pigments are valued for their high thermal stability and resistance to fading, making them suitable for applications requiring long-lasting, brilliant coloration. americanelements.com

Frit Production: In ceramics, cadmium compounds can be incorporated into frits—a type of ceramic glass that is premixed, melted, and quenched. These frits are then ground and applied as part of a glaze. This process helps to safely contain the cadmium and ensure its even distribution. glenair.co.uk

Enhanced Properties: Beyond coloration, cadmium compounds can modify the physical properties of the final glass or ceramic product. For instance, related compounds like cadmium fluoborate are noted for their thermal stability and their ability to improve the mechanical strength and durability of specialized glasses. justdial.com

The use of cadmium bromide tetrahydrate as a starting material allows for the controlled introduction of cadmium into the glass or ceramic matrix during manufacturing.

Development of Photoconductive Materials

Cadmium bromide tetrahydrate is a valuable precursor for creating important photoconductive materials, which are semiconductors that exhibit a significant decrease in electrical resistance when exposed to light. americanelements.comjun-sono.com This property is the basis for various light-sensing devices. The most prominent photoconductive materials derived from cadmium precursors are cadmium sulfide (CdS) and cadmium selenide (CdSe). samaterials.co.ukwikipedia.org

Photoresistors (Light-Dependent Resistors - LDRs): Inexpensive and effective photoresistors are commonly made from cadmium sulfide. wikipedia.org In these devices, photons with sufficient energy excite electrons from the valence band to the conduction band, creating free charge carriers (electrons and holes) that dramatically increase the material's conductivity. jun-sono.com CdS is particularly effective because its sensitivity peaks within the visible light spectrum, mimicking the response of the human eye. jun-sono.com Cadmium bromide tetrahydrate can be used as the cadmium source in the synthesis of the CdS powder or thin films used to fabricate these components. samaterials.co.uk

Key Characteristics of Cadmium-Based Photoconductors:

High Dynamic Range: They exhibit a very large change in resistance between dark and light conditions, often spanning several orders of magnitude. jun-sono.com

Visible Spectrum Sensitivity: Their response is well-matched to visible light, making them ideal for ambient light sensors. jun-sono.com

Applications: These materials are used in a wide array of devices, including camera light meters, automatic streetlights, clock radios, and alarm systems that detect the interruption of a light beam. wikipedia.org

While other photoconductive materials exist, the low cost and high performance of CdS and CdSe in the visible range have made them historically significant materials for these applications. jun-sono.com

Integration in Temperature Sensor and Switch Device Technologies

Recent research has demonstrated the utility of cadmium bromide tetrahydrate in the synthesis of advanced functional materials with potential applications in temperature sensing and switching devices. nih.gov The focus is on creating organic-inorganic hybrid compounds that exhibit reversible phase transitions at specific temperatures. bohrium.comnih.gov

These phase transitions are accompanied by sharp, significant changes in the material's physical properties, such as its dielectric constant. bohrium.comnih.gov This "switching" behavior makes them highly suitable for use in sensors and thermal switches.

Synthesis and Mechanism: A key example involves reacting cadmium bromide tetrahydrate with an organic component, such as quinuclidine (B89598) hydrobromide, to synthesize a hybrid crystal, (C₇H₁₄N)₂CdBr₄. nih.gov

This material undergoes a reversible structural phase transition at 363 K (90°C). nih.gov

The transition is driven by the reordering of the organic quinuclidinium cations within the crystal lattice. nih.gov

This structural change causes a distinct anomaly in the dielectric permittivity, which can be harnessed for sensing applications. nih.gov

The ability to synthesize crystals that switch between low and high permittivity states at a well-defined temperature makes them promising for:

Temperature Sensors: The sharp change in an electrical property provides a clear signal that a specific temperature threshold has been reached. nih.govresearchgate.net

Permittivity Switches: These materials can be used in electronic circuits where a change in capacitance is required at a certain temperature. bohrium.com

The research in this area highlights a sophisticated application for cadmium bromide tetrahydrate, moving beyond its traditional role as a simple salt to a building block for smart materials. bohrium.comnih.gov

Data Tables

Table 1: Applications of Cadmium Bromide Tetrahydrate in Functional Materials

| Application Area | Specific Use | Resulting Material/Device | Key Property Utilized |

| Semiconductors | Precursor for II-VI compounds | CdTe, CdS thin films | Semiconductor bandgap properties |

| Photonics | Precursor for optical materials | Electro-optic modulators, photoresistors | Optical and electronic properties |

| Catalysis | Lewis acid catalyst | Metal-Organic Frameworks (MOFs) | Catalytic activity of Cd²⁺ ion |

| Nanotechnology | Cadmium source | CdSe, CdS, CdZnS Quantum Dots | Size-tunable photoluminescence |

| Glass & Ceramics | Pigment precursor | Cadmium yellow/red glazes | High thermal stability of color |

| Photoconductors | Precursor for active material | CdS Light-Dependent Resistors (LDRs) | Photoconductivity in visible spectrum |

| Sensors/Switches | Synthesis of hybrid crystals | (C₇H₁₄N)₂CdBr₄ | Temperature-induced phase transition |

Table 2: Research Findings on Cadmium Bromide Tetrahydrate Derivatives

| Derivative / Material System | Research Focus | Key Finding | Potential Application | Reference |

| (C₇H₁₄N)₂CdBr₄ | Phase Transitions | Reversible phase transition at 363 K with associated dielectric anomaly. | Temperature sensors, dielectric switches | nih.gov |

| [Cl-C₆H₄-(CH₂)₂NH₃]₂CdBr₄ | Hybrid Perovskites | High-temperature reversible phase transition around 335 K with dielectric switching. | High-temperature permittivity switches, energy storage | bohrium.com |

| CdS Quantum Dots | Nanocrystal Synthesis | Can be synthesized from CdBr₂·4H₂O via phase transfer method at room temp. | Displays, bio-imaging | manuals.plus |

| CdS/CdSe Photoresistors | Photoconductivity | High responsivity in the visible wavelength range; large resistance change. | Ambient light sensors, electronic circuits | jun-sono.com |

Environmental and Biological Research Perspectives

Cadmium Toxicity Mechanisms at the Molecular and Cellular Levels

Cadmium (Cd) is a non-essential heavy metal that is toxic to living organisms. cjae.net Its toxicity stems from a multitude of complex and interconnected molecular and cellular mechanisms. Unlike other heavy metals, Cd2+ does not participate in Fenton-type reactions as it does not accept or donate electrons under physiological conditions, meaning its genotoxicity is often indirect. nih.gov The primary mechanisms of cadmium's toxicity involve the modulation of gene expression, interference with cellular antioxidant systems, inhibition of DNA repair processes, and disruption of cellular signaling pathways, including apoptosis. nih.govbohrium.com

At the cellular level, cadmium exposure leads to oxidative stress by increasing the production of reactive oxygen species (ROS) and interfering with the antioxidant defense mechanisms that would normally neutralize them. nih.govdartmouth.edu This oxidative stress can cause damage to lipids, proteins, and DNA. bohrium.com Cadmium also affects gene expression by altering intracellular calcium levels, influencing protein kinases, and changing DNA methylation patterns. bohrium.com It can activate or inhibit various transcription factors, leading to changes in the expression of genes involved in stress response, cell proliferation, differentiation, and apoptosis. nih.govbohrium.com

Furthermore, cadmium is known to inhibit DNA repair mechanisms, which compromises the cell's ability to correct DNA damage and can contribute to its carcinogenic effects. nih.govbohrium.com Cadmium can also induce apoptosis (programmed cell death) through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. bohrium.com The disruption of E-cadherin-mediated cell-cell adhesion is another mechanism by which cadmium may promote tumor development. nih.gov The interplay of these various mechanisms makes understanding cadmium toxicity highly complex. bohrium.comdartmouth.edu

Table 1: Key Mechanisms of Cadmium Toxicity

| Mechanism | Description | Key Cellular Effects |

|---|---|---|

| Oxidative Stress | Generation of Reactive Oxygen Species (ROS) and interference with antioxidant enzymes. nih.govbohrium.com | Lipid peroxidation, protein damage, DNA damage. bohrium.com |

| Gene Expression Modulation | Alters gene transcription and translation through effects on signal transduction, protein phosphorylation, and transcription factors. nih.gov | Changes in cell proliferation, differentiation, and apoptosis. nih.gov |

| DNA Repair Inhibition | Impairs the cell's ability to repair damaged DNA. nih.govbohrium.com | Enhances genotoxicity of other agents, contributes to tumor initiation. nih.gov |

| Apoptosis Disruption | Induces programmed cell death through both intrinsic and extrinsic pathways. bohrium.com | Cell death. bohrium.com |

| Cell Adhesion Interference | Disrupts E-cadherin-mediated cell-cell adhesion. nih.gov | Potential stimulation of tumor development. nih.gov |

| Autophagy Interference | Can either induce or disrupt the process of autophagy, a cellular degradation process. bohrium.comdartmouth.edu | Can act as a protector or an executioner of cell death depending on the context. bohrium.com |

Bioremediation Strategies for Cadmium Contamination

Bioremediation offers an environmentally friendly and cost-effective alternative to traditional physicochemical methods for cleaning up cadmium-contaminated environments. nih.govresearchgate.net This approach utilizes the natural metabolic processes of living organisms, such as plants and microorganisms, to remove, detoxify, or stabilize cadmium. nih.govnih.gov

Phytoremediation is a plant-based technology for the remediation of contaminated soil and water. nih.gov Certain plants, known as hyperaccumulators, have the natural ability to absorb large quantities of heavy metals like cadmium from the soil and translocate them to their harvestable aerial parts, a process called phytoextraction. nih.govfrontiersin.org The mobility of cadmium in soil facilitates its uptake by plants, which can then be harvested to remove the metal from the site. nih.gov

The efficiency of phytoremediation can be significantly enhanced through the synergistic interaction between plants and soil microorganisms. nih.govnih.gov Plant growth-promoting bacteria (PGPB) and arbuscular mycorrhizal fungi (AMF) can improve plant growth and health in contaminated soils, increase the bioavailability of cadmium, and enhance its uptake and translocation by the plant. nih.govfrontiersin.orgmdpi.com These microorganisms achieve this by producing root exudates, organic acids, and other compounds that alter the soil pH and metal speciation. frontiersin.org For instance, intercropping hyperaccumulator plants like Brassica juncea with other species such as Zea mays and inoculating with endophytic bacteria has been shown to augment the phytoextraction of cadmium. nih.gov

Microorganisms, including bacteria, fungi, and algae, have developed various mechanisms to tolerate and remediate heavy metal contamination. nih.govresearchgate.net These microbial strategies are central to bioremediation and include biosorption, bioaccumulation, and biotransformation. springerprofessional.debohrium.com

Biosorption: This is a passive process where metal ions, such as Cd2+, bind to the surface of the microbial biomass (both living and dead). springerprofessional.denih.gov The microbial cell wall contains various functional groups (carboxyl, phosphonate, hydroxyl) that can adsorb cadmium ions from a solution. mdpi.com

Bioaccumulation: This is an active, metabolism-dependent process where cadmium ions are transported into the microbial cell and accumulate intracellularly. springerprofessional.denih.gov This process is crucial for reducing cadmium levels and toxicity in the environment, as the accumulated metal can be removed by harvesting the microbial biomass. springerprofessional.deresearchgate.net

Biotransformation: This mechanism involves the microbial conversion of toxic cadmium into less harmful forms through enzymatic processes like oxidation, reduction, or methylation. nih.govspringerprofessional.de

Heavy metal-resistant microbes are considered effective biosorbents, with studies indicating they can remove up to 90% of cadmium from natural resources. researchgate.net

Table 2: Comparison of Microbial Remediation Mechanisms

| Mechanism | Description | Cellular Process | Organisms Involved |

|---|---|---|---|

| Biosorption | Passive binding of metal ions to the cell surface. springerprofessional.denih.gov | Metabolism-independent adsorption to cell wall functional groups. mdpi.comnih.gov | Bacteria, Fungi, Algae nih.govspringerprofessional.de |

| Bioaccumulation | Active uptake and intracellular accumulation of metal ions. springerprofessional.denih.gov | Metabolism-dependent transport across the cell membrane. nih.govresearchgate.net | Bacteria, Fungi springerprofessional.denih.gov |

| Biotransformation | Enzymatic conversion of metals to different, often less toxic, forms. springerprofessional.debohrium.com | Oxidation, reduction, methylation, demethylation. springerprofessional.de | Bacteria, Fungi nih.govspringerprofessional.de |

Genetic engineering offers powerful tools to enhance the natural capabilities of plants and microorganisms for cadmium remediation. mdpi.comneptjournal.com By introducing or overexpressing specific genes, organisms can be modified to improve their tolerance, uptake, and sequestration of cadmium. mdpi.comfrontiersin.org

Candidate genes for this purpose include those encoding for:

Metallothioneins (MTs): These are small, cysteine-rich proteins that can bind and detoxify heavy metal ions. Introducing animal or fish MT genes into plants and bacteria has been shown to increase their resistance to and accumulation of cadmium. cjae.netfrontiersin.org

Phytochelatins (PCs): These are peptides synthesized by plants and some microorganisms in response to heavy metal stress. Engineering bacteria to enhance PC production has led to increased cadmium accumulation. mdpi.comfrontiersin.org

Metal Transporters: Modifying the expression of proteins that transport metal ions across cell membranes can enhance cadmium uptake and sequestration into specific cellular compartments, like the vacuole in plants. nih.govnih.gov For example, overexpressing the rice metal tolerance protein gene OsMTP1 in tobacco enhanced its cadmium accumulation and tolerance. nih.gov

One study successfully engineered Escherichia coli to express multivalent phytochelatins, resulting in an 18% increase in cadmium enrichment efficiency compared to the control strain. mdpi.com Another approach involves targeting bacterial transporters like MerC to the plant vacuole, which significantly enhances cadmium tolerance by sequestering it away from sensitive cytoplasmic components. nih.gov

Cadmium Speciation and Mobility in Environmental Matrices (e.g., Soil, Water)

The environmental risk posed by cadmium is largely determined by its chemical form, or speciation, which dictates its mobility and bioavailability in matrices like soil and water. nih.govresearchgate.net Cadmium can exist in various forms, including the free divalent ion (Cd2+), as complexes with inorganic anions (e.g., CdCl+, Cd(SO4)2^2-), or bound to organic matter and mineral surfaces. nih.govresearchgate.net

The mobility of cadmium is influenced by several key factors:

pH: Cadmium is generally more mobile and bioavailable in acidic conditions (lower pH), where the Cd2+ ion is the dominant species. nih.govresearchgate.net In alkaline soils, cadmium tends to precipitate or be more strongly adsorbed to soil particles, reducing its mobility. researchgate.net

Redox Conditions: In oxic (oxygen-rich) environments, cadmium is typically found as the mobile Cd2+ ion. nih.gov

Organic Matter and Clay Minerals: The presence of organic matter, hydrous oxides, and clay minerals in soil enhances the sorption of cadmium, thereby decreasing its mobility. nih.govmuni.cz However, cadmium can also form soluble complexes with dissolved organic matter, which can increase its mobility in water. nih.gov

Compared to many other heavy metals, cadmium is considered one of the most mobile in the environment. nih.gov This high mobility potential is a key reason for its efficient transfer from soil to groundwater and its uptake by plants. researchgate.netnih.gov The water-soluble fraction of cadmium in soil represents its most mobile portion and poses a direct threat to groundwater quality. muni.cz For instance, fly ash from straw combustion was found to contain water-leachable cadmium, likely as CdCl2, posing a risk of groundwater contamination. nih.gov

Table 3: Factors Influencing Cadmium Mobility in Soil and Water

| Factor | Effect on Mobility | Mechanism |

|---|---|---|

| Low pH (Acidic) | Increases Mobility | Promotes the dominance of the soluble Cd2+ ion and reduces sorption to soil particles. nih.govresearchgate.net |

| High pH (Alkaline) | Decreases Mobility | Encourages precipitation and stronger adsorption to soil components. researchgate.net |

| High Organic Matter | Decreases Mobility | Increases sorption sites on solid soil particles. nih.govmuni.cz |

| Dissolved Organic Matter | Increases Mobility | Forms soluble organo-cadmium complexes. nih.gov |

| Clay Minerals & Oxides | Decreases Mobility | Provide surfaces for cadmium adsorption. nih.gov |

| Anions (e.g., Cl-, SO4^2-) | Increases Mobility | Form water-soluble complexes with cadmium. nih.gov |

DNA-Binding Interactions of Cadmium(II) Coordination Compounds

While cadmium is considered weakly genotoxic, its carcinogenicity can be partly explained by its direct and indirect interactions with DNA. nih.govnih.gov Cadmium(II) ions can bind to DNA, causing structural changes that may interfere with cellular processes like replication and transcription. nih.gov

Studies have shown that Cd2+ can bind covalently to the nitrogen centers (specifically N7) of purine (B94841) bases (adenine and guanine) in DNA. nih.gov The interaction is not limited to covalent bonding; electrostatic attraction also plays a significant role, as the positively charged cadmium ions are drawn to the negatively charged phosphate (B84403) backbone of the DNA molecule. mdpi.com

Research on cadmium(II) coordination compounds, such as those containing 1,10-phenanthroline (B135089) ligands, reveals more complex interactions. These compounds can bind to DNA through a combination of:

Electrostatic Interactions: Attraction between the positive charge of the complex ion and the negative charge of DNA's phosphate groups. mdpi.com

Intercalation: The insertion of planar ligands, like 1,10-phenanthroline, between the base pairs of the DNA double helix. mdpi.com

Coordination Binding: The direct coordination of the cadmium ion to DNA bases, such as the N7 of guanine, often occurring in the major groove of the DNA. mdpi.com